
3,4',5-Trismethoxybenzophenone
Overview
Description
3,4’,5-Trismethoxybenzophenone: is a synthetic organic compound known for its potent phenolic antioxidant properties. It is an analog of trismethoxy resveratrol and has been shown to inhibit the growth of various human tumor cell lines . The compound is characterized by the presence of three methoxy groups attached to the benzophenone structure, which enhances its biological activity compared to its natural counterpart, resveratrol .
Mechanism of Action
Target of Action
The primary target of 3,4’,5-Trismethoxybenzophenone is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
3,4’,5-Trismethoxybenzophenone acts as a potent tubulin assembly inhibitor . It interacts with tubulin, preventing it from assembling into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
By inhibiting tubulin assembly, 3,4’,5-Trismethoxybenzophenone affects the cell cycle , particularly the G2/M phase . This phase is critical for cell division, and its disruption can lead to cell cycle arrest . The compound’s action on tubulin also impacts the cytoskeleton , which is essential for maintaining cell shape and facilitating cell movement .
Result of Action
The inhibition of tubulin assembly by 3,4’,5-Trismethoxybenzophenone leads to cell cycle arrest at the G2/M phase . This can result in the inhibition of cell growth and division, leading to cell death . In the context of cancer cells, this can translate to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
3,4’,5-Trismethoxybenzophenone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is a potent phenolic antioxidant that inhibits the growth of a variety of human tumor cell lines . The compound interacts with tubulin, a protein that is essential for cell division, and inhibits its assembly with an IC50 value of 2.6 µM . This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.
Cellular Effects
3,4’,5-Trismethoxybenzophenone has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase . This compound also represses the migration of cancer cells and inhibits the formation of 3D spheroids, which are crucial for tumor growth and metastasis . Additionally, 3,4’,5-Trismethoxybenzophenone enhances cell growth inhibition when the phenolic hydroxyl groups of resveratrol are converted to methyl ethers .
Molecular Mechanism
The molecular mechanism of 3,4’,5-Trismethoxybenzophenone involves its interaction with tubulin, leading to the inhibition of tubulin assembly . This interaction disrupts the microtubule network, causing cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also affects gene expression by modulating the activity of various transcription factors and signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’,5-Trismethoxybenzophenone have been observed to change over time. The compound exhibits a dose and time-dependent growth inhibition in liver cancer cells, with significant effects observed at 5 μM . The stability and degradation of 3,4’,5-Trismethoxybenzophenone in vitro and in vivo are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 3,4’,5-Trismethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
3,4’,5-Trismethoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound undergoes metabolic transformations that enhance its biological effects, including the inhibition of tubulin assembly and modulation of gene expression . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3,4’,5-Trismethoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects . The localization and accumulation of 3,4’,5-Trismethoxybenzophenone are essential for its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
3,4’,5-Trismethoxybenzophenone is localized within specific subcellular compartments, where it interacts with target biomolecules and exerts its biological effects. The compound is primarily localized in the cytoplasm, where it disrupts the microtubule network and induces cell cycle arrest . The subcellular localization of 3,4’,5-Trismethoxybenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trismethoxybenzophenone typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trismethoxybenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4’,5-Trismethoxybenzophenone can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzophenones
Scientific Research Applications
Chemistry: 3,4’,5-Trismethoxybenzophenone is used as a building block in organic synthesis due to its reactivity and stability .
Biology: The compound has shown significant antiproliferative activity against various human tumor cell lines, making it a valuable tool in cancer research .
Medicine: Due to its antioxidant properties, 3,4’,5-Trismethoxybenzophenone is being investigated for its potential therapeutic applications in treating diseases associated with oxidative stress .
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Comparison with Similar Compounds
Resveratrol: A natural polyphenolic compound with antioxidant properties.
3,5,2’,4’-Tetramethoxy-trans-stilbene: A resveratrol analog with enhanced antiproliferative activity.
Uniqueness: 3,4’,5-Trismethoxybenzophenone is unique due to its higher potency compared to resveratrol. The presence of methoxy groups enhances its ability to inhibit cell growth and induce apoptosis in cancer cells . Additionally, its synthetic accessibility and stability make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXUWQPVOZNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640559 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94709-12-3 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
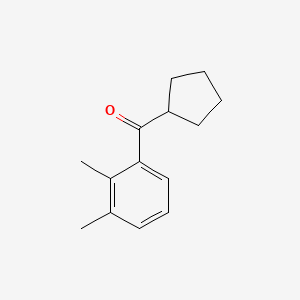
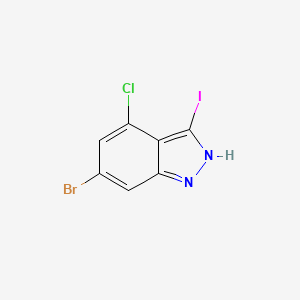

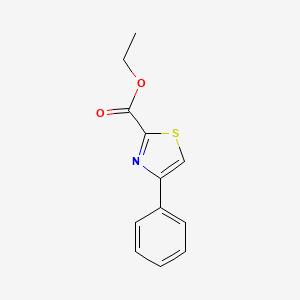

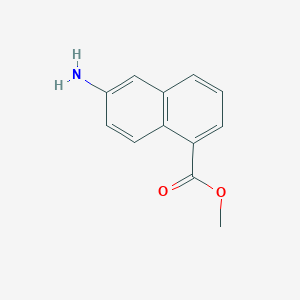
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
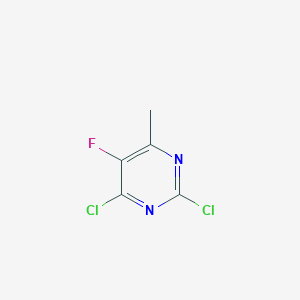
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
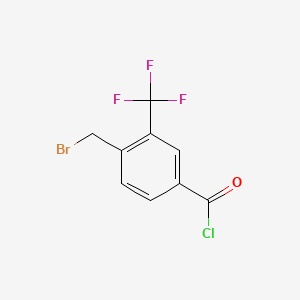
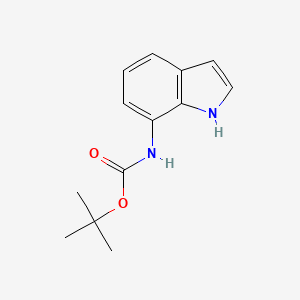
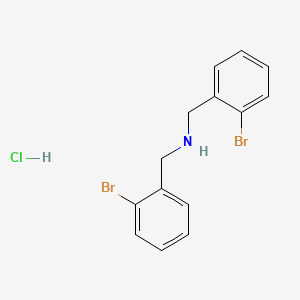
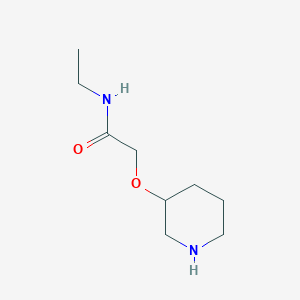
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
